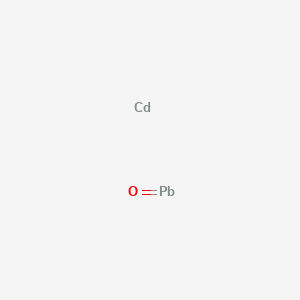

Plumbanone--cadmium (1/1)

Description

BenchChem offers high-quality Plumbanone--cadmium (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Plumbanone--cadmium (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

174539-64-1 |

|---|---|

Molecular Formula |

CdOPb |

Molecular Weight |

335 g/mol |

IUPAC Name |

cadmium;oxolead |

InChI |

InChI=1S/Cd.O.Pb |

InChI Key |

CGODHOORBDWKPL-UHFFFAOYSA-N |

Canonical SMILES |

O=[Pb].[Cd] |

Origin of Product |

United States |

Foundational & Exploratory

Compound "Plumbanone--cadmium (1/1)" Not Found in Scientific Databases

An extensive search of chemical databases and scientific literature yielded no information on a compound named "Plumbanone--cadmium (1/1)". This suggests that the requested compound is not a recognized chemical entity or that it may be referred to by a different nomenclature.

The search did identify a compound named "Plumbanone--indium (1/1)" in the PubChem database, which has the molecular formula InOPb.[1] However, no analogous cadmium-containing compound was found.

Searches for related terms such as "organolead-cadmium compounds" and general searches for cadmium complexes did not provide any link to a "plumbanone" ligand or a "Plumbanone--cadmium (1/1)" complex.[2][3][4][5][6]

While information on the general properties of lead, cadmium, and their respective compounds is available, the specific combination and stoichiometry described by "Plumbanone--cadmium (1/1)" does not correspond to any known substance in the available scientific literature.[7][8][9][10]

Based on the comprehensive search, it is concluded that "Plumbanone--cadmium (1/1)" is not a documented compound. Therefore, the requested in-depth technical guide on its physicochemical properties, experimental protocols, and signaling pathways cannot be provided. It is recommended to verify the name and chemical structure of the compound of interest.

References

- 1. Plumbanone--indium (1/1) | InOPb | CID 71371671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cadmium Compounds with an [N3C] Atrane Motif: Evidence for the Generation of a Cadmium Hydride Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lead - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. americanelements.com [americanelements.com]

A Technical Guide to the Synthesis and Characterization of Cadmium-Doped Lead Oxide and Mixed Cadmium Lead Oxide Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of mixed metal oxide systems is a burgeoning field in materials science, offering the potential for novel materials with tailored electronic, optical, and catalytic properties. Among these, the combination of cadmium and lead oxides presents an intriguing area of study. While a distinct ternary compound of cadmium lead oxide is not extensively documented, research has focused on the synthesis and characterization of cadmium-doped lead oxide (Cd-doped PbO) and mixed cadmium lead oxide films, denoted as (CdO)1−x(PbO)x. These materials are of interest for their potential applications in various technological domains, including optoelectronics. This technical guide provides a comprehensive overview of the synthesis methodologies and characterization techniques for these cadmium-lead-oxide systems, based on available scientific literature.

Synthesis Methodologies

The synthesis of cadmium-doped lead oxide and mixed cadmium lead oxide systems has been successfully achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and stoichiometry. The primary methods reported are microwave-assisted solvothermal synthesis and spray pyrolysis.

Microwave-Assisted Solvothermal Synthesis of Cd-Doped PbO Nanoparticles

This method provides a rapid and efficient route to produce crystalline nanoparticles.

Experimental Protocol:

-

Precursor Preparation: Analytical grade lead acetate trihydrate (Pb(CH3COO)2·3H2O) and urea (CH4N2O) are used as the primary precursors. Cadmium acetate dihydrate (Cd(CH3COO)2·2H2O) serves as the doping agent.

-

Solution Formulation: Lead acetate trihydrate and urea are dissolved in ethylene glycol in a 1:3 molar ratio to form separate solutions. For cadmium doping, a 5 wt% of cadmium acetate dihydrate is added to the precursor mixture.

-

Microwave Irradiation: The precursor solutions are mixed and subjected to microwave irradiation in a microwave oven operating at a frequency of 2450 MHz and a power of 700 W for 40 minutes.

-

Precipitation and Purification: As the solvent evaporates, a precipitate is formed. This precipitate is then washed multiple times with distilled water and acetone to eliminate any organic impurities.

-

Drying: The purified sample is dried in ambient air to obtain the final Cd-doped PbO nanoparticle powder.[1]

Spray Pyrolysis of (CdO)1−x(PbO)x Mixed Films

This technique is suitable for depositing thin films of mixed oxides onto a substrate.

Experimental Protocol:

Detailed experimental parameters for the spray pyrolysis of (CdO)1−x(PbO)x are not extensively provided in the available literature. However, a general procedure can be outlined:

-

Precursor Solution: Prepare a solution containing appropriate molar ratios of cadmium and lead precursor salts (e.g., cadmium chloride and lead chloride) in a suitable solvent.

-

Atomization: The precursor solution is atomized into fine droplets.

-

Deposition: The atomized droplets are sprayed onto a heated glass substrate. The substrate temperature is a critical parameter, with studies showing that 340°C is a crucial temperature for the formation of CdO-PbO mixed films.[2]

-

Pyrolysis: On the hot substrate, the precursors decompose and react to form a thin film of the mixed oxide.

Characterization of Cadmium Lead Oxide Systems

A suite of analytical techniques is employed to elucidate the structural, morphological, and optical properties of the synthesized materials.

Structural Characterization

X-Ray Diffraction (XRD): XRD is fundamental in determining the crystalline structure and phase purity of the material. For Cd-doped PbO nanoparticles, XRD patterns have shown diffraction peaks corresponding to the orthorhombic system of PbO.[1] The absence of characteristic peaks for cadmium suggests that the dopant does not alter the fundamental crystal structure of the lead oxide.[1] The average crystallite size can be calculated from the XRD data using the Debye-Scherrer formula.

Morphological Characterization

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the synthesized materials. In the case of Cd-doped PbO nanoparticles, SEM micrographs have revealed a rocky, stone-like morphology with particles congregating together.[1]

Compositional and Vibrational Analysis

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the material. For Cd-doped PbO, the FTIR spectrum confirms the presence of lead, cadmium, and oxide vibrational modes.[1]

Optical Properties

UV-Visible Spectroscopy: This technique is employed to determine the optical properties, particularly the band gap energy of the material. For Cd-doped PbO nanoparticles, the band gap has been determined to be 4.61 eV.[1] In the case of (CdO)1−x(PbO)x mixed films (with x=0.25), a direct band gap of approximately 2.6 eV has been reported.[2]

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the electronic structure and defect states within the material. The emission spectrum of Cd-doped PbO nanoparticles has shown a blue emission.[1]

Quantitative Data Summary

| Property | Cd-doped PbO Nanoparticles (Microwave Solvothermal) | (CdO)0.75(PbO)0.25 Mixed Films (Spray Pyrolysis) |

| Synthesis Method | Microwave-Assisted Solvothermal | Spray Pyrolysis |

| Crystal Structure | Orthorhombic (PbO)[1] | Mixed Phase[2] |

| Lattice Parameters | a=4.971Å, b=5.956Å, c=5.438Å[1] | Not Reported |

| Avg. Crystallite Size | 74.09 nm (from XRD)[1] | Not Reported |

| Morphology | Rocky, stone-like agglomerates[1] | Film |

| Band Gap (Eg) | 4.61 eV[1] | ~2.6 eV (Direct)[2] |

| Photoluminescence | Blue Emission[1] | Not Reported |

Signaling Pathways and Logical Relationships

The synthesis and characterization of these materials involve a logical progression of steps, from precursor selection to final material analysis. The relationship between synthesis parameters and final material properties is a key area of investigation in this field. For instance, in spray pyrolysis, the substrate temperature is a critical parameter that dictates the formation of the desired mixed oxide phase.

Conclusion

The synthesis and characterization of cadmium-doped lead oxide and mixed cadmium lead oxide systems represent a promising avenue for the development of novel materials with tunable properties. The microwave-assisted solvothermal and spray pyrolysis methods have been demonstrated as effective synthesis routes. Comprehensive characterization using techniques such as XRD, SEM, FTIR, and UV-Vis spectroscopy is crucial for understanding the structure-property relationships in these materials. Further research is warranted to explore a wider range of synthesis parameters, doping concentrations, and characterization techniques to fully unlock the potential of these cadmium-lead-oxide systems for various technological applications.

References

In-depth Technical Guide: The Crystal Structure of Plumbanone-Cadmium (1/1)

Researchers, scientists, and drug development professionals seeking information on the crystal structure of Plumbanone-Cadmium (1/1) will find that this compound is not described in the current scientific literature. Extensive searches of chemical databases and peer-reviewed publications did not yield any specific data for a compound with this name or a 1:1 stoichiometric ratio of plumbanone and cadmium.

The search results included information on a related compound, "Plumbanone--indium (1/1)"[1], as well as numerous studies on various cadmium complexes with other organic ligands.[2][3][4][5][6] However, no crystallographic data, synthesis methods, or signaling pathway information is available for a Plumbanone-Cadmium (1/1) complex.

This suggests that "Plumbanone-Cadmium (1/1)" may be a novel compound that has not yet been synthesized or characterized, or it may be referred to by a different nomenclature in existing literature that was not captured by the search. Without any available data, it is not possible to provide the requested quantitative data, experimental protocols, or visualizations.

For researchers interested in the broader field of cadmium coordination chemistry, a wealth of information is available on the synthesis and crystal structures of cadmium complexes with various ligands.[2][3][4][5][6] These studies provide detailed experimental methodologies, including X-ray crystallography techniques, that would be applicable to the characterization of new cadmium compounds.

Should information on the synthesis and characterization of Plumbanone-Cadmium (1/1) become publicly available, a comprehensive technical guide could be developed. At present, the lack of data prevents the creation of the requested in-depth report.

References

- 1. Plumbanone--indium (1/1) | InOPb | CID 71371671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent influence on the crystal structures of new cadmium tri-tert-butoxysilanethiolate complexes with 1,4-bis(3-aminopropyl)piperazine: luminescence and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cadmium Compounds with an [N3C] Atrane Motif: Evidence for the Generation of a Cadmium Hydride Species - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Plumbanone--cadmium (1/1) - A Review of Available Data

CAS Number: 174539-64-1 Synonym: Cadmium lead oxide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This document summarizes the publicly available technical information for the compound identified by CAS number 174539-64-1, also known as Plumbanone--cadmium (1/1) or Cadmium lead oxide. Despite a comprehensive search of scientific and technical databases, detailed information regarding its synthesis, specific properties, experimental protocols, and biological activity is exceedingly scarce. This whitepaper presents the limited data that has been identified and highlights the significant gaps in the current body of knowledge.

Chemical Identity and General Information

Plumbanone--cadmium (1/1) is listed in several chemical databases, primarily in the context of hazard classification and toxicology.[1] It is identified as an inorganic compound containing cadmium and lead.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 174539-64-1 |

| Common Name | Plumbanone--cadmium (1/1) |

| Synonym | Cadmium lead oxide |

Quantitative Data

A thorough search for quantitative data, including physicochemical properties, spectral data, and biological activity metrics, did not yield specific experimental values for Plumbanone--cadmium (1/1). The available information is largely qualitative and focused on potential hazards.

Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or analysis of Plumbanone--cadmium (1/1) were found in the public domain. Scientific literature lacks specific methodologies pertaining to this compound. One study on a related but distinct compound, zirconium cadmium lead oxide (ZrCdPbO4), described its synthesis and characterization for photocatalytic applications.[2] However, these protocols are not directly applicable to the substance .

Biological and Toxicological Information

The primary context in which "Cadmium lead oxide" appears is in discussions of hazardous materials, particularly in relation to electronic waste (e-waste).[3][4][5][6][7][8][9][10][11][12][13][14] Both cadmium and lead compounds are well-documented toxicants with a range of adverse health effects. Information from toxicology databases suggests that this compound is classified as a hazardous substance.[1]

Due to the lack of specific studies on Plumbanone--cadmium (1/1), no information on its potential interactions with biological signaling pathways or its suitability for drug development is available.

Logical Relationships and Workflows

Given the absence of experimental data and established applications for Plumbanone--cadmium (1/1), it is not possible to construct diagrams of signaling pathways or experimental workflows. A generalized workflow for the assessment of a novel inorganic compound is presented below for illustrative purposes.

Caption: A generalized workflow for the assessment of a novel chemical entity.

Conclusion

The available information on Plumbanone--cadmium (1/1) (CAS 174539-64-1) is extremely limited and largely confined to its identification as a potentially hazardous substance. There is a significant lack of published research detailing its synthesis, properties, experimental protocols, and biological effects. Consequently, it is not possible to provide an in-depth technical guide as requested. Further research is required to elucidate the fundamental characteristics and potential applications of this compound. Researchers and drug development professionals should exercise caution and refer to the known toxicological profiles of cadmium and lead compounds when considering any potential handling or use of this substance.

References

- 1. Cadmium lead oxide - Pharos [pharos.habitablefuture.org]

- 2. gmgcudaipur.org [gmgcudaipur.org]

- 3. Environmental Injustice and Electronic Waste in Ghana: Challenges and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nswai.org [nswai.org]

- 5. US20150174626A1 - Product for waste electrical and electronic equipment re-utilization and process thereof - Google Patents [patents.google.com]

- 6. images.mywastesolution.com [images.mywastesolution.com]

- 7. tourism.rajasthan.gov.in [tourism.rajasthan.gov.in]

- 8. thegreenpagebd.com [thegreenpagebd.com]

- 9. Pollution – World News [knucklethemovie.com]

- 10. mdpi.com [mdpi.com]

- 11. scribd.com [scribd.com]

- 12. tourism.rajasthan.gov.in [tourism.rajasthan.gov.in]

- 13. spl.cde.state.co.us [spl.cde.state.co.us]

- 14. environmental-auditing.org [environmental-auditing.org]

Theoretical studies of cadmium lead oxide compounds.

An In-depth Technical Guide to the Theoretical Exploration of Cadmium Lead Oxide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical study of cadmium lead oxide compounds, a class of materials with significant potential in electronics, sensors, and catalysis. While comprehensive theoretical research on ternary Cd-Pb-O systems is still an emerging field, this document provides a foundational understanding by examining the well-established theoretical knowledge of the constituent binary oxides: cadmium oxide (CdO) and lead oxide (PbO). Furthermore, it outlines a prospective computational workflow for the investigation of novel cadmium lead oxide compounds, paving the way for future research and development. This guide is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by summarizing existing data, detailing computational methodologies, and proposing pathways for future exploration.

Introduction

Cadmium and lead oxides are semiconducting materials with a rich history of scientific investigation and industrial application. Cadmium oxide (CdO) is an n-type semiconductor with a direct band gap, making it suitable for applications in transparent conducting films, photodiodes, and phototransistors.[1] Lead oxide (PbO) exists in several polymorphic forms, each exhibiting distinct electronic and optical properties that are leveraged in various applications, including pigments, batteries, and radiation shielding.

The combination of these two oxides into a ternary cadmium lead oxide compound presents an intriguing avenue for materials design. The resulting material could potentially exhibit novel properties arising from the interplay of the electronic structures of cadmium and lead, offering opportunities for the development of advanced functional materials. Theoretical studies, particularly first-principles calculations based on Density Functional Theory (DFT), are indispensable tools for predicting the structural, electronic, and optical properties of such novel materials, thereby guiding experimental synthesis and characterization efforts.[2][3]

This guide will first provide a comprehensive overview of the theoretical understanding of CdO and PbO. It will then propose a detailed computational methodology for the theoretical investigation of cadmium lead oxide compounds, including solid solutions and perovskite structures.

Theoretical Foundations of Constituent Oxides

A thorough understanding of the individual properties of CdO and PbO is crucial before venturing into the complexities of their ternary compounds.

Cadmium Oxide (CdO)

Cadmium oxide crystallizes in the rock-salt cubic structure.[1] Theoretical studies have extensively investigated its electronic band structure, density of states, and the effect of intrinsic defects.

-

Electronic Properties: DFT calculations have been employed to study the electronic characteristics of CdO. These studies have shown that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by Cd 5s states. The calculated band gap of CdO can vary depending on the computational method used, with values often being underestimated by standard DFT functionals.

Lead Oxide (PbO)

Lead oxide is known to exist in several polymorphs, with the most common being the tetragonal α-PbO (litharge) and the orthorhombic β-PbO (massicot). Theoretical investigations have focused on understanding the structural stability and electronic properties of these different phases.

-

Electronic Properties: First-principles calculations have been instrumental in elucidating the electronic band structure of PbO polymorphs. For α-PbO, the valence band maximum is mainly composed of O-2p states, whereas the conduction band minimum is dominated by Pb-6p states.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for CdO and PbO obtained from theoretical studies. These values serve as a benchmark for future investigations into cadmium lead oxide compounds.

| Compound | Crystal Structure | Lattice Parameter (Å) | Calculated Band Gap (eV) | Computational Method |

| CdO | Rock-salt | a = 4.695 | 0.8 - 2.2 | DFT (GGA, HSE) |

| α-PbO | Tetragonal | a = 3.97, c = 5.02 | 1.9 - 2.7 | DFT (GGA) |

Table 1: Theoretically calculated structural and electronic properties of CdO and α-PbO.

Proposed Experimental and Computational Protocols

While specific theoretical studies on cadmium lead oxide compounds are limited, a robust computational workflow can be proposed based on established methodologies for similar materials.

First-Principles Computational Workflow

A typical workflow for the theoretical investigation of a novel cadmium lead oxide compound, such as a hypothetical CdPbO2 or a perovskite CdPbO3, would involve the following steps:

-

Structural Modeling: The initial step is to define the crystal structure of the compound. For solid solutions like CdxPb1-xO, a supercell approach with a random distribution of Cd and Pb atoms can be used. For a specific stoichiometry like CdPbO3, a perovskite structure can be assumed as a starting point.

-

Geometry Optimization: The atomic positions and lattice parameters of the modeled structure are then optimized to find the lowest energy configuration. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.

-

Electronic Structure Calculation: Once the optimized structure is obtained, the electronic band structure and density of states (DOS) are calculated. This provides insights into the material's conductivity and band gap.

-

Property Prediction: Based on the electronic structure, various other properties can be calculated, including optical absorption spectra, dielectric constants, and effective masses of charge carriers.

The following Graphviz diagram illustrates this proposed computational workflow.

Caption: Proposed computational workflow for theoretical studies of cadmium lead oxide compounds.

Potential Signaling Pathways for Drug Development

While the direct interaction of cadmium lead oxide compounds with biological systems is a complex and largely unexplored area, their constituent elements are known to have significant biological effects. Theoretical studies can play a role in understanding potential mechanisms of action at a molecular level, which is of interest to drug development professionals. For instance, the generation of reactive oxygen species (ROS) by semiconductor nanoparticles is a known phenomenon that can be harnessed for therapeutic purposes, such as in photodynamic therapy.

The following diagram illustrates a hypothetical signaling pathway that could be triggered by ROS generated from cadmium lead oxide nanoparticles.

Caption: Hypothetical signaling pathway initiated by a cadmium lead oxide nanoparticle.

Conclusion and Future Outlook

The theoretical study of cadmium lead oxide compounds is a nascent field with immense potential. This guide has provided a foundational overview by summarizing the existing knowledge on the constituent oxides, CdO and PbO, and has laid out a clear computational path forward for the investigation of novel ternary compounds. The proposed workflow, based on established first-principles methods, offers a systematic approach to predict the properties of these materials and guide experimental efforts.

Future theoretical work should focus on exploring the phase stability of different cadmium lead oxide stoichiometries and crystal structures. A systematic investigation of the electronic and optical properties of CdxPb1-xO solid solutions would also be highly valuable. The insights gained from such studies will not only advance our fundamental understanding of these materials but also accelerate their application in various technological and biomedical fields. The convergence of computational materials science and drug development research holds the promise of designing novel functional materials with tailored properties for specific applications.

References

Subject: In-depth Technical Guide on the Discovery and History of Plumbanone--cadmium (1/1)

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

An exhaustive search of scientific and chemical literature has been conducted for information pertaining to a compound designated as "Plumbanone--cadmium (1/1)". This investigation included searches for "plumbanone" as a parent compound, its synthesis, its history, and any complexes involving cadmium. The search has yielded no results for a compound with this name.

"Plumbanone--cadmium (1/1)" does not appear to be a recognized or documented chemical entity within the public domain of scientific research. Consequently, it is not possible to provide an in-depth technical guide, including its discovery, history, experimental protocols, or biological signaling pathways as requested.

Introduction

This document addresses a request for a comprehensive technical guide on "Plumbanone--cadmium (1/1)". The intended audience for this guide was researchers, scientists, and drug development professionals. The core requirements included a detailed summary of quantitative data, experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Findings

Despite a thorough search of chemical databases and scientific literature, no references to "Plumbanone" or "Plumbanone--cadmium (1/1)" were found. This suggests several possibilities:

-

Neologism: The name may be a newly coined term that has not yet appeared in the scientific literature.

-

Proprietary Compound: The compound may be a proprietary substance under development, with its details not yet publicly disclosed.

-

Misnomer or Typographical Error: The name provided may be inaccurate or contain a typographical error.

Without any foundational information on the existence and structure of "Plumbanone--cadmium (1/1)", the creation of a technical guide is not feasible. There is no data to present, no experimental protocols to cite, and no known biological pathways to visualize.

Conclusion

The request for an in-depth technical guide on the discovery and history of "Plumbanone--cadmium (1/1)" cannot be fulfilled at this time due to the absence of any identifiable information on this compound in the available scientific and chemical literature. It is recommended to verify the compound's name and chemical identity. Should a correct or alternative designation be provided, a renewed search and subsequent report can be initiated.

An In-Depth Technical Guide to the Health and Safety Risks of Handling Cadmium and Lead Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the health and safety risks associated with handling cadmium and lead compounds, with a focus on their oxides. These heavy metals are potent systemic toxicants that pose significant risks to personnel through multiple exposure routes. The primary hazards include severe acute respiratory effects from fume inhalation and long-term, cumulative damage to the kidneys, bones, and respiratory system, along with carcinogenic, mutagenic, and reproductive risks.[1][2] This guide details the toxicokinetics and toxicodynamics of these metals, outlines established occupational exposure limits, and provides essential safety protocols for handling, storage, and emergency response. Adherence to the engineering controls, personal protective equipment (PPE) guidelines, and experimental protocols detailed herein is critical for mitigating risk in a laboratory or research setting.

Physicochemical Properties

Cadmium oxide (CdO) is an inorganic compound that typically appears as a brown, white, or red-brown crystalline solid or powder.[3][4] It is insoluble in water and is a stable, non-combustible material, though it can emit toxic fumes when heated.[5][6] In research settings, it is often used as a precursor for other cadmium compounds or in materials science applications.[3][7] Lead compounds, similarly, are used in various industrial and research applications, including the production of batteries and pigments.[8] The combined presence of these oxides, particularly as airborne dust or fumes, presents a complex toxicological challenge due to their synergistic deleterious health effects.[9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

The primary routes of occupational exposure to cadmium and lead are inhalation of dust and fumes and incidental ingestion from contaminated surfaces, hands, or food.[10] While orally ingested cadmium has poor bioavailability, inhaled fumes and fine dust are readily absorbed into the bloodstream.[11] Approximately 40-60% of inhaled cadmium can be absorbed.[8]

Distribution

Once in the bloodstream, cadmium binds to proteins like albumin and is transported primarily to the liver and kidneys, where it accumulates.[11] Lead also travels through the blood and can be deposited in soft tissues and, most significantly, in bone, where it can be stored for decades.[8]

Metabolism and Excretion

Cadmium and lead are not metabolized. Their excretion is extremely slow, resulting in a very long biological half-life. For cadmium, the half-life in the body can be 20 to 30 years, leading to significant cumulative organ damage over time.[8]

Toxicodynamics: Mechanisms of Toxicity

The toxicity of cadmium and lead stems from their ability to interfere with fundamental cellular processes.

Oxidative Stress

A primary mechanism of toxicity for both metals is the induction of oxidative stress.[12][13] They cause an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[13] This leads to:

-

Depletion of Antioxidants: Cadmium, in particular, depletes cellular levels of reduced glutathione (GSH), a critical antioxidant, and inhibits the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][14][15]

-

Damage to Macromolecules: The resulting accumulation of ROS causes extensive damage to lipids (lipid peroxidation), proteins, and DNA.[13]

Ionic and Molecular Mimicry

Lead can substitute for essential divalent cations, most notably calcium (Ca²⁺).[16] This mimicry disrupts numerous cellular processes, including:

-

Neurotransmission: Interference with calcium-dependent neurotransmitter release.[16]

-

Cell Signaling: Aberrant activation of signaling proteins like Protein Kinase C (PKC).[16]

Enzyme Inhibition and Protein Damage

Both metals have a high affinity for sulfhydryl (-SH) groups in amino acids.[16] This binding can denature proteins and inhibit the function of critical enzymes, disrupting cellular metabolism and repair mechanisms.[13][16]

Genotoxicity and Carcinogenicity

Cadmium is classified as a human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC) and is suspected of causing genetic defects and heritable mutations.[3][17][18] Lead and cadmium can induce DNA damage, including single-strand breaks and chromosomal aberrations, and may inhibit DNA repair processes.[19][20] Chronic exposure is linked to an increased risk of lung and prostate cancer.[3]

Health Hazards

Acute Toxicity

High-level, short-term exposure to cadmium fumes can be life-threatening. Initial symptoms may be mild and flu-like ("metal fume fever"), but can progress after a delay to severe chemical pneumonitis and pulmonary edema, which can be fatal.[21] Ingestion of high concentrations can cause severe gastrointestinal irritation.

Chronic Toxicity

Long-term exposure to lower levels of cadmium and lead leads to a range of systemic effects:

-

Renal Toxicity: The kidney is a primary target organ for cadmium. Chronic exposure causes progressive damage to the renal tubules, leading to proteinuria and eventually kidney failure.[1]

-

Pulmonary Effects: Chronic inhalation can lead to emphysema and lung cancer.[21]

-

Neurological Effects: Lead is a potent neurotoxin, causing damage to the central and peripheral nervous systems.[8][16] Cadmium also contributes to neurotoxicity through various mechanisms, including the disruption of the blood-brain barrier.[16]

-

Reproductive Toxicity: Both metals are suspected of damaging fertility and the unborn child.[2][17]

Occupational Health and Safety

Strict adherence to safety protocols is mandatory when handling cadmium and lead compounds.

Exposure Limits

Regulatory agencies like the Occupational Safety and Health Administration (OSHA) have established legally enforceable limits for airborne cadmium.

| Parameter | Limit (as Cadmium) | Description |

| Permissible Exposure Limit (PEL) | 5 µg/m³ | 8-hour Time-Weighted Average (TWA) concentration that must not be exceeded.[22][23] |

| Action Level (AL) | 2.5 µg/m³ | 8-hour TWA. Exceeding this level triggers requirements for periodic air monitoring and medical surveillance.[10][22] |

| Immediately Dangerous to Life or Health (IDLH) | 9 mg/m³ | The concentration at which exposure is likely to cause death or immediate or delayed permanent adverse health effects.[24] |

Engineering Controls

-

Ventilation: All work with cadmium or lead powders, or any process that may generate dust or fumes (e.g., heating), must be conducted inside a certified chemical fume hood or other suitable ventilated enclosure.[3][6]

-

Designated Area: A specific area of the lab should be designated for work with these compounds to minimize contamination.[25]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE.

| Protection Type | Specification | Purpose |

| Hand Protection | Nitrile gloves. Double-gloving is recommended.[3] | Prevent skin contact. Gloves must be changed immediately upon contamination. |

| Eye Protection | Chemical splash goggles or a face shield if there is a splash hazard.[3] | Protect eyes from dust and splashes. |

| Body Protection | A dedicated lab coat, buttoned completely.[3] | Prevent contamination of personal clothing. Lab coats should not be taken home.[26] |

| Respiratory Protection | Required if airborne concentrations may exceed the PEL. A NIOSH-approved respirator with appropriate cartridges must be used.[22] | Prevent inhalation of toxic dust and fumes. |

Safe Handling Procedures

-

Always work within a designated area and inside a chemical fume hood.[3]

-

Wash hands thoroughly with soap and water before leaving the work area, especially before eating, drinking, or smoking.[23][27]

-

Avoid generating dust. Use wet methods for cleaning surfaces where possible, or a HEPA-filtered vacuum. Do not use compressed air.[6][23]

-

Keep containers of cadmium and lead compounds tightly closed when not in use.[5]

Emergency Procedures

-

Spills: Evacuate the area. For small spills of powder, carefully cover with an absorbent material and gently sweep into a labeled hazardous waste container. Avoid raising dust.[5][25] Do not flush spills into the sewer system.[4]

-

Inhalation Exposure: Move the individual to fresh air immediately. Seek urgent medical attention.[25]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[3]

Key Experimental Protocols

Cytotoxicity Assessment (MTT & LDH Assays)

These assays are used to measure the viability of cells after exposure to a toxicant.

-

Principle: The MTT assay measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[14]

-

Methodology:

-

Cell Culture: Plate cells (e.g., human osteoblasts, Caco-2, HL-7702) in 96-well plates and incubate to allow for attachment.[14][28]

-

Exposure: Treat cells with a range of concentrations of cadmium/lead compounds for specific durations (e.g., 3 to 48 hours).[14]

-

MTT Assay:

-

Remove the treatment medium and add MTT solution (e.g., 2 mg/mL) to each well.[28]

-

Incubate for 4 hours to allow formazan crystal formation.[28]

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength. Cytotoxicity is proportional to the amount of LDH released.

-

-

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[14]

| Compound | Cell Type | Duration | IC₅₀ Value (µM) |

| Lead | Human Osteoblasts | 48 hours | ~55 |

| Cadmium | Human Osteoblasts | 48 hours | ~30 |

| Table based on data from Al-Ghafari et al., 2019.[14] |

Genotoxicity Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[29][30]

-

Principle: Damaged DNA, containing fragments and strand breaks, migrates further in an electric field than intact DNA, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[30]

-

Methodology:

-

Cell Preparation: Expose cells to the test compounds.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.[30]

-

Lysis: Immerse the slides in a high-salt lysis solution to dissolve cell membranes and nuclear proteins, leaving behind the nucleoid (supercoiled DNA).[30]

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.[19]

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate from the nucleus toward the anode.[30]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization: Visualize the comets using a fluorescence microscope. The percentage of DNA in the tail is quantified using image analysis software to determine the extent of DNA damage.[29]

-

Visualization of Toxicological Pathways

The following diagrams illustrate key mechanisms of cadmium and lead toxicity and a typical experimental workflow.

Caption: Overview of Cadmium & Lead-Induced Oxidative Stress.

Caption: Simplified Signaling Pathways in Lead-Induced Neurotoxicity.

Caption: Experimental Workflow for In Vitro Toxicity Testing.

Conclusion

Cadmium and lead compounds are highly hazardous materials with severe acute and chronic health risks. Their toxicity is multifaceted, driven primarily by oxidative stress, interference with essential ions, and protein damage, leading to significant pathology in multiple organ systems. For researchers, scientists, and professionals in drug development, a profound understanding of these risks is paramount. Strict and unwavering adherence to the established safety guidelines—including the use of engineering controls, appropriate PPE, and diligent hygiene practices—is the only acceptable approach to ensure the safety of all personnel handling these materials.

References

- 1. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. amherst.edu [amherst.edu]

- 4. fishersci.com [fishersci.com]

- 5. sdfine.com [sdfine.com]

- 6. Cadmium - ESPI Metals [espimetals.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. safety.duke.edu [safety.duke.edu]

- 11. Cadmium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The heavy metals lead and cadmium are cytotoxic to human bone osteoblasts via induction of redox stress | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. cajmpsi.com [cajmpsi.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. Genotoxic effects of occupational exposure to lead and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genotoxic Effects of Lead and Their Impact on the Expression of DNA Repair Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. teck.com [teck.com]

- 22. osha.gov [osha.gov]

- 23. govinfo.gov [govinfo.gov]

- 24. Cadmium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 25. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 26. research.arizona.edu [research.arizona.edu]

- 27. osha.gov [osha.gov]

- 28. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preliminary Genotoxicity Assessment of Cadmium, Lead, and Mercury on Different Planktonic Organisms [pjoes.com]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Solvothermal Synthesis of Cadmium-Doped Lead Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cadmium-doped lead oxide (Cd-doped PbO) nanoparticles using a microwave-assisted solvothermal method. This technique offers rapid, uniform heating, leading to the formation of crystalline nanoparticles with controlled properties.[1] These application notes include comprehensive experimental procedures, characterization data, and potential applications, with a particular focus on considerations for drug development. The inherent toxicity of lead and cadmium necessitates careful handling and thorough characterization to ensure safety and efficacy in any potential biomedical application.[2][3]

Introduction

Lead oxide (PbO) nanoparticles are semiconductor materials with unique optical and electronic properties.[4] Doping PbO with cadmium (Cd) can modify these properties, such as the bandgap energy, creating materials with potential for various applications, including catalysis, sensors, and optoelectronics. In the context of drug development, nanoparticles are explored for their potential as drug delivery carriers, enabling targeted and controlled release of therapeutic agents.[5][6] The synthesis of these nanoparticles via microwave-assisted solvothermal methods provides a facile and efficient route to produce materials with desirable characteristics.[1]

Experimental Protocols

Materials and Reagents

-

Lead (II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Ethylene glycol (C₂H₆O₂)

-

Ethanol (C₂H₅OH)

-

Deionized water

Safety Precautions: Lead and cadmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Synthesis of Cd-doped PbO Nanoparticles

This protocol is adapted from a simple microwave-assisted solvothermal method. Precursor concentration can influence the final particle size and should be optimized for specific applications.[7][8]

-

Precursor Solution Preparation:

-

Prepare a stock solution of lead acetate trihydrate in ethylene glycol.

-

Prepare a stock solution of cadmium acetate dihydrate in ethylene glycol.

-

Mix the precursor solutions in the desired molar ratio of Pb:Cd. A typical doping concentration might range from 1% to 5% of cadmium relative to lead.

-

-

Microwave-Assisted Solvothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined autoclave suitable for microwave synthesis.

-

Seal the autoclave and place it in a microwave reactor.

-

Set the microwave parameters. Typical parameters for metal oxide nanoparticle synthesis range from 300 to 1000 W for 5 to 30 minutes.[1] For this synthesis, a power of 500 W for 15 minutes can be a starting point.

-

The microwave irradiation will lead to a rapid and uniform increase in temperature and pressure, facilitating the decomposition of precursors and the nucleation and growth of nanoparticles.[1]

-

-

Purification of Nanoparticles:

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors, byproducts, and residual solvent.[9]

-

Dry the purified nanoparticles in a vacuum oven at 60°C for 12 hours.

-

Characterization of Cd-doped PbO Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties.

| Characterization Technique | Parameter Measured | Typical Results for Cd-doped PbO Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. | Orthorhombic phase of PbO. The average crystallite size can be calculated using the Debye-Scherrer equation. |

| Scanning Electron Microscopy (SEM) | Morphology, size, and aggregation of the nanoparticles. | Can reveal the shape (e.g., spherical, rod-like) and size distribution of the synthesized nanoparticles. |

| Transmission Electron Microscopy (TEM) | High-resolution morphology, size, and crystalline lattice fringes. | Provides more detailed information on the nanoparticle size and can confirm the crystalline nature. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. | Confirms the presence of Pb-O and potentially Cd-O bonds in the final product. |

| UV-Visible Spectroscopy | Optical properties and bandgap energy. | The absorption spectrum can be used to calculate the optical bandgap of the nanoparticles. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and confirmation of cadmium doping. | Confirms the presence of lead, oxygen, and cadmium in the synthesized material. |

Data Presentation

The following table summarizes typical characterization data for Cd-doped PbO nanoparticles synthesized via a microwave-assisted solvothermal method.

| Parameter | Value |

| Crystal Structure | Orthorhombic |

| Average Crystallite Size (XRD) | 50 - 100 nm |

| Morphology (SEM/TEM) | Quasi-spherical |

| Bandgap Energy (UV-Vis) | 3.0 - 3.5 eV |

| Elemental Composition (EDX) | Pb, O, Cd confirmed |

Application Notes for Drug Development

While Cd-doped PbO nanoparticles are not currently used in clinical applications, understanding their potential and limitations is crucial for research and development.

Potential Applications:

-

Drug Delivery Vehicle: The nanoparticle surface can be functionalized to attach drug molecules for targeted delivery.

-

Imaging Agent: The high atomic number of lead could make these nanoparticles potential contrast agents for imaging modalities like X-ray computed tomography (CT).

Critical Considerations:

-

Toxicity: Both lead and cadmium are heavy metals with known toxicity, which is a major hurdle for their use in drug development.[3][10] Any application would require extensive toxicological studies to ensure safety. Inhalation of cadmium oxide nanoparticles has been shown to cause severe alterations in lung and liver morphology in animal studies.[3]

-

Biocompatibility: The nanoparticles would need to be coated with a biocompatible material (e.g., polyethylene glycol - PEG) to reduce toxicity and improve circulation time in the body.

-

Stability: The stability of the nanoparticles in physiological conditions (e.g., blood, intracellular environment) must be thoroughly investigated to prevent premature drug release or degradation.

-

Regulatory Hurdles: Given the toxic nature of the constituent elements, gaining regulatory approval for any biomedical application would be extremely challenging.

Visualizations

Experimental Workflow

References

- 1. Microwave-assisted synthesis of metal oxide nanoparticles [atomfair.com]

- 2. Frontiers | The Toxicity Phenomenon and the Related Occurrence in Metal and Metal Oxide Nanoparticles: A Brief Review From the Biomedical Perspective [frontiersin.org]

- 3. Inhaled Cadmium Oxide Nanoparticles: Their in Vivo Fate and Effect on Target Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. General toxic and cardiovascular toxic impact of cadmium oxide nanoparticles - Klinova - Hygiene and Sanitation [bioethicsjournal.ru]

- 7. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Effect of Optimized Precursor Concentration, Temperature, and Doping on Optical Properties of ZnO Nanoparticles Synthesized via a Green Route Using Bush Tea (Athrixia phylicoides DC.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7879153B1 - Method for cleaning metal nanoparticles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Green Synthesis of Cadmium & Lead Oxide Nanoparticles: A Guide for Researchers

Introduction

The field of nanotechnology has witnessed a surge in the development of eco-friendly and cost-effective methods for synthesizing nanoparticles. Green synthesis, which utilizes biological entities like plants and microorganisms, has emerged as a promising alternative to conventional chemical and physical methods. This document provides detailed application notes and protocols for the green synthesis of cadmium oxide (CdO) and lead oxide (PbO) nanoparticles, with a focus on their potential applications in drug development. While the green synthesis of individual CdO and PbO nanoparticles is well-documented, the synthesis of composite cadmium lead oxide nanoparticles through these methods is not yet established in the scientific literature. Therefore, this guide will address the synthesis of each nanoparticle type separately.

I. Green Synthesis of Cadmium Oxide (CdO) Nanoparticles

Cadmium oxide nanoparticles are n-type semiconductors with applications in various fields, including catalysis, sensors, and medicine due to their unique physicochemical properties.[1] Green synthesis of CdO nanoparticles often employs plant extracts that contain a rich variety of biomolecules such as flavonoids, alkaloids, and polyphenols, which act as both reducing and capping agents.[2][3]

Applications in Drug Development

Green-synthesized CdO nanoparticles have demonstrated significant potential in biomedical applications, particularly in cancer therapy and as antimicrobial agents.[1][4] Their cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and apoptosis.[5]

Experimental Protocol: Green Synthesis of CdO Nanoparticles using Calendula officinalis extract

This protocol is based on the methodology described for the synthesis of CdO nanoparticles using Calendula officinalis (pot marigold) flower extract.[6]

1. Preparation of Calendula officinalis Flower Extract: a. Collect fresh Calendula officinalis flowers and wash them thoroughly with deionized water to remove any dust and impurities. b. Air-dry the flowers in the shade for 5-7 days. c. Grind the dried flowers into a fine powder using a blender. d. Add 10 g of the fine flower powder to 100 mL of deionized water in a 250 mL Erlenmeyer flask. e. Heat the mixture at 60°C for 30 minutes with constant stirring. f. Cool the extract to room temperature and filter it using Whatman No. 1 filter paper. g. The filtered extract is now ready to be used for the synthesis of CdO nanoparticles.

2. Synthesis of CdO Nanoparticles: a. Prepare a 0.1 M solution of cadmium nitrate (Cd(NO₃)₂) as the precursor salt. b. In a 250 mL beaker, add 50 mL of the prepared Calendula officinalis flower extract. c. While stirring the extract, add 50 mL of the 0.1 M cadmium nitrate solution dropwise. d. A color change in the solution indicates the initiation of nanoparticle formation. e. Continue stirring the reaction mixture at room temperature for 4 hours. f. After the reaction is complete, centrifuge the solution at 10,000 rpm for 15 minutes to pellet the CdO nanoparticles. g. Discard the supernatant and wash the nanoparticle pellet with deionized water and then with ethanol to remove any unreacted precursors and phytochemicals. Repeat the centrifugation and washing steps three times. h. Dry the purified CdO nanoparticles in a hot air oven at 80°C for 2 hours. i. The dried powder can be stored for further characterization and application.

Characterization of CdO Nanoparticles

The synthesized CdO nanoparticles should be characterized using various analytical techniques to determine their physicochemical properties.

| Characterization Technique | Purpose | Typical Results for Green-Synthesized CdO NPs |

| UV-Visible Spectroscopy | To confirm the formation of nanoparticles and determine their optical properties. | A characteristic absorption peak in the UV-Vis spectrum. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups of biomolecules from the plant extract that are responsible for the reduction and stabilization of the nanoparticles.[7] | Peaks corresponding to hydroxyl, carboxyl, and amine groups.[7] |

| X-ray Diffraction (XRD) | To determine the crystalline nature and phase purity of the nanoparticles.[7] | Diffraction peaks corresponding to the cubic crystal structure of CdO. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and size of the nanoparticles.[7] | Typically reveals spherical or irregular disk-like morphologies.[7] |

| Transmission Electron Microscopy (TEM) | To determine the size, shape, and internal structure of the nanoparticles at a higher resolution.[1] | Provides detailed information on particle size distribution and crystallinity.[1] |

Quantitative Data Summary for Green-Synthesized CdO Nanoparticles

| Plant Extract | Precursor | Particle Size (nm) | Morphology | Reference |

| Calendula officinalis | Cadmium Nitrate | - | - | [6] |

| Tinospora Cardifolia (stems) | Cadmium Sulfate | 20-55 | Amorphous | [1][8] |

| Rhododendron arboretum (flower) | Cadmium Sulfate | 20-55 | Amorphous | [1][8] |

| Pichrorhiza Kurroa (roots) | Cadmium Sulfate | 20-55 | Amorphous | [1][8] |

| Artemisia scoparia | Cadmium Nitrate | - | Crystalline cum amorphous | [7] |

| Cannabis sativa | Cadmium Nitrate | 84 | Irregular disk-like | [7] |

II. Green Synthesis of Lead Oxide (PbO) Nanoparticles

Lead oxide nanoparticles have garnered interest for their applications in pigments, batteries, and sensors.[9] The green synthesis of PbO nanoparticles offers an environmentally benign route to produce these materials, often utilizing plant extracts as reducing and stabilizing agents.[3]

Applications in Drug Development

The biomedical applications of lead oxide nanoparticles are less explored compared to other metal oxides due to the inherent toxicity of lead.[5][10] However, some studies have investigated their antimicrobial and antioxidant properties.[2] It is crucial to note that the toxicity of lead-containing nanoparticles is a significant concern and requires thorough investigation before any potential therapeutic application.[10]

Experimental Protocol: Green Synthesis of PbO Nanoparticles using Mangifera indica extract

This protocol is based on the methodology described for the synthesis of PbO nanoparticles using Mangifera indica (mango) leaf extract.[2][3]

1. Preparation of Mangifera indica Leaf Extract: a. Collect fresh Mangifera indica leaves and wash them thoroughly with deionized water. b. Dry the leaves in a shade for 7-10 days. c. Grind the dried leaves into a fine powder. d. Disperse 20 g of the leaf powder in 200 mL of deionized water in a 500 mL beaker. e. Stir the mixture continuously for 1 hour at room temperature. f. Filter the extract through Whatman No. 1 filter paper to obtain a clear solution.

2. Synthesis of PbO Nanoparticles: a. Prepare a 6 x 10⁻³ M solution of lead(II) chloride (PbCl₂) as the precursor. b. In a 250 mL beaker, take 50 mL of the prepared Mangifera indica leaf extract. c. While stirring, add the PbCl₂ solution to the leaf extract. d. A change in color from greenish to blackish indicates the formation of PbO nanoparticles.[3] e. Monitor the reaction using a UV-Visible spectrophotometer for the appearance of the surface plasmon resonance peak of PbO nanoparticles.[2] f. After the reaction is complete (typically after 24 hours), centrifuge the solution at 5,000 rpm for 15 minutes.[3] g. Collect the nanoparticle pellet and wash it with deionized water to remove impurities. h. Dry the purified PbO nanoparticles in an oven.

Characterization of PbO Nanoparticles

The synthesized PbO nanoparticles should be characterized using similar techniques as for CdO nanoparticles to ascertain their properties.

| Characterization Technique | Purpose | Typical Results for Green-Synthesized PbO NPs |

| UV-Visible Spectroscopy | To confirm nanoparticle formation. | An absorption peak around 275 nm.[2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the biomolecules involved in the synthesis. | Peaks indicating the presence of functional groups from the plant extract. |

| X-ray Diffraction (XRD) | To determine the crystalline structure. | Diffraction patterns corresponding to the crystalline phases of PbO. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and size. | Reveals the shape and surface features of the nanoparticles.[1][7] |

| Energy-Dispersive X-ray (EDX) Spectroscopy | To confirm the elemental composition. | Shows peaks for lead and oxygen, confirming the formation of lead oxide.[7] |

Quantitative Data Summary for Green-Synthesized PbO Nanoparticles

| Plant Extract | Precursor | Particle Size (nm) | Morphology | Reference |

| Mangifera indica | Lead(II) Chloride | - | - | [2][3] |

| Morus rubra | - | 22.4 - 29.2 | Uniform distribution | [1][7] |

| Muntingia calabura | - | 60 - 85 | Crystalline | [6] |

| Helichrysum sanguineum | Lead Bromide | < 100 | Spherical and semi-spherical | [4] |

III. Visualization of Methodologies and Pathways

Experimental Workflow for Green Synthesis of Metal Oxide Nanoparticles

Caption: Workflow for green synthesis of metal oxide nanoparticles.

Proposed Signaling Pathway for Nanoparticle-Induced Cytotoxicity

Caption: Pathway of nanoparticle-induced cytotoxicity in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]

- 3. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medicalphysics.imedpub.com [medicalphysics.imedpub.com]

Application Note: Characterization of a Plumbagin-Cadmium (1/1) Complex Using X-ray Diffraction and Scanning Electron Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plumbagin, a bioactive naphthoquinone derived from plants of the Plumbago genus, has garnered significant interest for its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The interaction of such bioactive molecules with metal ions can lead to the formation of novel coordination complexes with potentially enhanced or modified biological activities. This application note details the characterization of a hypothetical 1:1 complex of Plumbagin with cadmium, a heavy metal known to interact with biological systems, using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

The coordination of cadmium with organic ligands can result in the formation of metal-organic frameworks (MOFs) or discrete molecular complexes.[2][3] The structural and morphological characterization of such complexes is crucial for understanding their physicochemical properties and potential applications in drug development. XRD provides detailed information about the crystal structure, phase purity, and crystallite size, while SEM offers insights into the surface morphology, particle size, and shape of the synthesized complex.

Experimental Overview

A hypothetical Plumbagin-cadmium (1/1) complex was synthesized and subsequently characterized using powder X-ray diffraction (PXRD) to confirm its crystalline nature and determine its unit cell parameters. Scanning electron microscopy was employed to visualize the surface morphology and particle distribution of the complex. The combined use of these techniques provides a comprehensive understanding of the material's solid-state properties.

Data Presentation

Table 1: Hypothetical Powder X-ray Diffraction Data for Plumbagin-Cadmium (1/1) Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 85 |

| 25.1 | 3.55 | 70 |

| 28.9 | 3.09 | 55 |

Table 2: Hypothetical SEM Morphological Analysis of Plumbagin-Cadmium (1/1) Complex

| Parameter | Description |

| Morphology | Agglomerates of irregular, plate-like crystals. |

| Particle Size | 5-15 µm in diameter. |

| Surface Texture | Rough and uneven surface. |

| Dispersion | Moderate agglomeration observed. |

Experimental Protocols

1. Synthesis of Plumbagin-Cadmium (1/1) Complex

This protocol is a generalized procedure for the synthesis of a metal-organic complex.

-

Materials:

-

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)

-

Cadmium(II) chloride (CdCl₂)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve 0.25 mmol of Plumbagin in 20 mL of ethanol.

-

In a separate beaker, dissolve 0.25 mmol of cadmium chloride in 10 mL of deionized water.

-

Slowly add the cadmium chloride solution to the Plumbagin solution while stirring continuously at room temperature.[4]

-

Adjust the pH of the mixture to 6-7 using a dilute sodium hydroxide solution to facilitate complex formation.

-

Continue stirring the reaction mixture for 24 hours at room temperature.[5]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with a 1:1 mixture of ethanol and water to remove any unreacted starting materials.[4]

-

Dry the collected solid in a vacuum oven at 60°C for 12 hours.

-

2. Powder X-ray Diffraction (XRD) Analysis

This protocol outlines the steps for acquiring and analyzing powder XRD data.[6][7]

-

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

-

Sample Preparation:

-

Grind the dried Plumbagin-cadmium complex into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[8]

-

Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

-

-

Data Collection:

-

Set the X-ray generator to 40 kV and 40 mA.

-

Scan the sample over a 2θ range of 5° to 80°.

-

Use a step size of 0.02° and a scan speed of 2°/minute.

-

-

Data Analysis:

-

Identify the peak positions (2θ), relative intensities, and full width at half maximum (FWHM) from the resulting diffractogram.

-

Use the Bragg's Law equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.

-

Compare the obtained diffraction pattern with standard databases (e.g., ICDD) to identify the crystalline phase.

-

If a new crystalline phase is formed, the diffraction data can be used for indexing and unit cell determination.

-

3. Scanning Electron Microscopy (SEM) Analysis

This protocol describes the preparation and imaging of the sample using SEM.[9][10]

-

Instrumentation:

-

Scanning Electron Microscope.

-

-

Sample Preparation:

-

Place a double-sided carbon conductive tape onto an aluminum SEM stub.[11]

-

Carefully place a small amount of the powdered Plumbagin-cadmium complex onto the carbon tape.

-

Gently tap the side of the stub to remove any loose powder.[11]

-

For non-conductive samples, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.[10]

-

-

Imaging:

-

Load the prepared stub into the SEM chamber and evacuate to high vacuum.[12]

-

Apply an accelerating voltage of 10-20 kV.

-

Use the secondary electron detector to acquire images of the sample's surface morphology.

-

Capture images at various magnifications to observe the overall morphology, particle size, and surface texture.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of the Plumbagin-cadmium complex.

Caption: Relationship between analytical techniques and the information obtained for the complex.

References

- 1. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. spuvvn.edu [spuvvn.edu]

- 8. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 9. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vaccoat.com [vaccoat.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. MyScope [myscope.training]

Application Notes and Protocols: Cadmium Lead Oxide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The application of cadmium lead oxide (CdPbO2) as a distinct compound in catalysis is not extensively documented in publicly available research. The following application notes and protocols are based on the synthesis and characterization of cadmium-doped lead oxide (Cd-doped PbO) and the catalytic applications of cadmium oxide (CdO), which serve as closely related reference materials. The information provided should be adapted and validated for specific research needs.

Introduction

Cadmium-based materials, particularly semiconductor oxides, are gaining interest in the field of catalysis due to their unique electronic and optical properties. While cadmium lead oxide as a specific ternary compound is not well-studied, cadmium-doped lead oxide (Cd-doped PbO) and cadmium oxide (CdO) nanoparticles have been synthesized and characterized, showing potential in photocatalytic applications. This document provides an overview of their synthesis, characterization, and a general protocol for evaluating their catalytic activity, primarily focusing on photocatalysis for environmental remediation.

Synthesis Protocols

Protocol for Synthesis of Cadmium-Doped Lead Oxide (Cd-doped PbO) Nanoparticles via Microwave-Assisted Solvothermal Method

This protocol is adapted from a method for synthesizing Cd-doped PbO nanoparticles.[1]

Objective: To synthesize cadmium-doped lead oxide nanoparticles.

Materials:

-

Lead (II) acetate trihydrate (Pb(CH3COO)2·3H2O) (Analytical Reagent Grade)

-

Cadmium acetate dihydrate (Cd(CH3COO)2·2H2O) (Analytical Reagent Grade)

-

Urea (CH4N2O) (Analytical Reagent Grade)

-

Ethylene glycol (C2H6O2)

-

Deionized water

-

Ethanol

Equipment:

-

Microwave synthesis reactor

-

Beakers and graduated cylinders

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Drying oven

-

Mortar and pestle

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 1:3 molar ratio solution of lead acetate trihydrate and urea in 100 mL of ethylene glycol. Dissolve each component separately in ethylene glycol with stirring before mixing.

-

For doping, add 5 wt% of cadmium acetate dihydrate to the precursor mixture.

-

-

Microwave-Assisted Solvothermal Reaction:

-

Transfer the final precursor solution to a Teflon-lined autoclave suitable for microwave synthesis.

-

Seal the autoclave and place it in the microwave reactor.

-

Set the reaction temperature to 150°C and the reaction time to 30 minutes.

-

-

Product Recovery and Purification:

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

-

Wash the precipitate thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Repeat the washing step three times.

-

-

Drying and Grinding:

-

Dry the purified product in an oven at 80°C for 12 hours.

-

Gently grind the dried powder using a mortar and pestle to obtain a fine nanoparticle powder.

-

Protocol for Synthesis of Cadmium Oxide (CdO) Nanoparticles via Co-precipitation Method

This protocol describes a common method for synthesizing CdO nanoparticles.[2][3]

Objective: To synthesize cadmium oxide nanoparticles.

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O) or Cadmium acetate dihydrate ((CH3COO)2Cd·2H2O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with hotplate

-

pH meter

-

Burette

-

Centrifuge or filtration setup (e.g., Büchner funnel)

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a calculated amount of cadmium nitrate tetrahydrate or cadmium acetate dihydrate in deionized water to prepare a 0.1 M solution.

-

-

Precipitation:

-

While stirring the cadmium salt solution vigorously, slowly add a 0.1 M NaOH or NH4OH solution dropwise using a burette.

-

Monitor the pH of the solution. Continue adding the base until the pH reaches a value between 10 and 12 to ensure complete precipitation of cadmium hydroxide (Cd(OH)2).

-

-

Aging and Washing:

-

Allow the resulting suspension to stir for an additional 1-2 hours to age the precipitate.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at 100°C for 12 hours to obtain cadmium hydroxide powder.

-

-

Calcination:

-

Transfer the dried cadmium hydroxide powder to a crucible and place it in a muffle furnace.

-

Calcine the powder at a temperature between 400°C and 600°C for 2-4 hours. During this step, cadmium hydroxide decomposes to form cadmium oxide nanoparticles.

-

Allow the furnace to cool down to room temperature before retrieving the final CdO nanoparticle powder.

-

Characterization Data

The synthesized nanoparticles should be characterized to determine their structural, morphological, and optical properties.

Table 1: Characterization of Cadmium-Doped Lead Oxide (Cd-doped PbO) Nanoparticles. [1]

| Characterization Technique | Parameter | Result |

| Powder X-Ray Diffraction (PXRD) | Crystal Structure | Orthorhombic |

| Average Crystallite Size | ~74.09 nm | |

| Scanning Electron Microscopy (SEM) | Morphology | Rocky stone-like, agglomerated particles |

| Average Particle Size | ~200 nm | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Key Vibrational Bands | Pb-O bond vibrations at 680 cm-1 & 416 cm-1 |

| UV-Visible Spectroscopy | Optical Band Gap | 4.61 eV |

| Photoluminescence (PL) Spectroscopy | Emission | Blue emission |

Application Protocol: Photocatalytic Degradation of Organic Dyes

This protocol provides a general framework for evaluating the photocatalytic activity of the synthesized nanoparticles using the degradation of a model organic dye, such as methylene blue (MB), as an example.

Objective: To assess the photocatalytic efficiency of synthesized nanoparticles in degrading an organic pollutant under light irradiation.

Materials:

-

Synthesized Cd-doped PbO or CdO nanoparticles (catalyst)

-

Methylene blue (MB) dye

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment:

-

Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer

-

Beakers

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Cuvettes

-

Centrifuge

Procedure:

-

Preparation of Dye Solution:

-

Prepare a stock solution of methylene blue (e.g., 100 ppm) in deionized water.

-

Prepare a working solution of a desired concentration (e.g., 10 ppm) by diluting the stock solution.

-

-

Photocatalytic Reaction:

-

In a beaker, add a specific amount of the catalyst (e.g., 50 mg) to a defined volume of the MB working solution (e.g., 50 mL).

-

Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

-

Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

-

Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction.

-

-

Monitoring the Reaction:

-